

The Versatile Scaffold: 2-Bromo-6-methoxyphenol in Medicinal Chemistry

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Compound of Interest

Compound Name: **2-Bromo-6-methoxyphenol**

Cat. No.: **B1278816**

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Bromo-6-methoxyphenol**, a readily available substituted phenolic compound (CAS No: 28165-49-3), has emerged as a valuable and versatile building block in the field of medicinal chemistry.^[1] Its unique structural features, comprising a reactive bromine atom, a nucleophilic hydroxyl group, and a methoxy moiety on an aromatic ring, offer a trifecta of functionalities for synthetic elaboration. This allows for its incorporation into a diverse range of molecular architectures, leading to the development of novel therapeutic agents with promising biological activities, including anticancer, antioxidant, and anti-inflammatory properties.^[2] These notes provide an overview of its applications and detailed protocols for its use in the synthesis of bioactive molecules.

Key Applications in Medicinal Chemistry

Derivatives of **2-bromo-6-methoxyphenol** have demonstrated significant potential in several key therapeutic areas:

- **Anticancer Activity:** The scaffold has been extensively utilized in the synthesis of potent anticancer agents. By serving as a key intermediate, it has been incorporated into molecules that induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.^{[3][4]}

- Antioxidant Properties: The phenolic hydroxyl group is a key contributor to the antioxidant potential of its derivatives. These compounds can effectively scavenge free radicals, thereby mitigating oxidative stress, a pathological process implicated in numerous diseases.
- Kinase Inhibition: The structural framework of **2-bromo-6-methoxyphenol** is suitable for designing inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases.

Quantitative Data Summary

The following tables summarize the cytotoxic and enzyme inhibitory activities of various derivatives synthesized using bromophenol scaffolds, illustrating the potential of this chemical class.

Table 1: Cytotoxic Activity of Bromophenol Derivatives against Cancer Cell Lines

Compound/Derivative Class	Cell Line	IC50 (μM)	Reference
Bromophenol-Indolinone Hybrids	A549 (Lung Carcinoma)	3.5 - 11.8	[5][6]
HepG2 (Hepatocellular Carcinoma)	3.8	[5]	
SW620 (Colorectal Adenocarcinoma)	10.8	[5]	
MCF7 (Breast Adenocarcinoma)	Sub-micromolar to 91.6	[7]	
HCT-116 (Colorectal Carcinoma)	38.5	[7]	
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)	K562 (Leukemia)	Inhibited viability	[3]

Table 2: Enzyme Inhibitory Activity of Bromophenol Derivatives

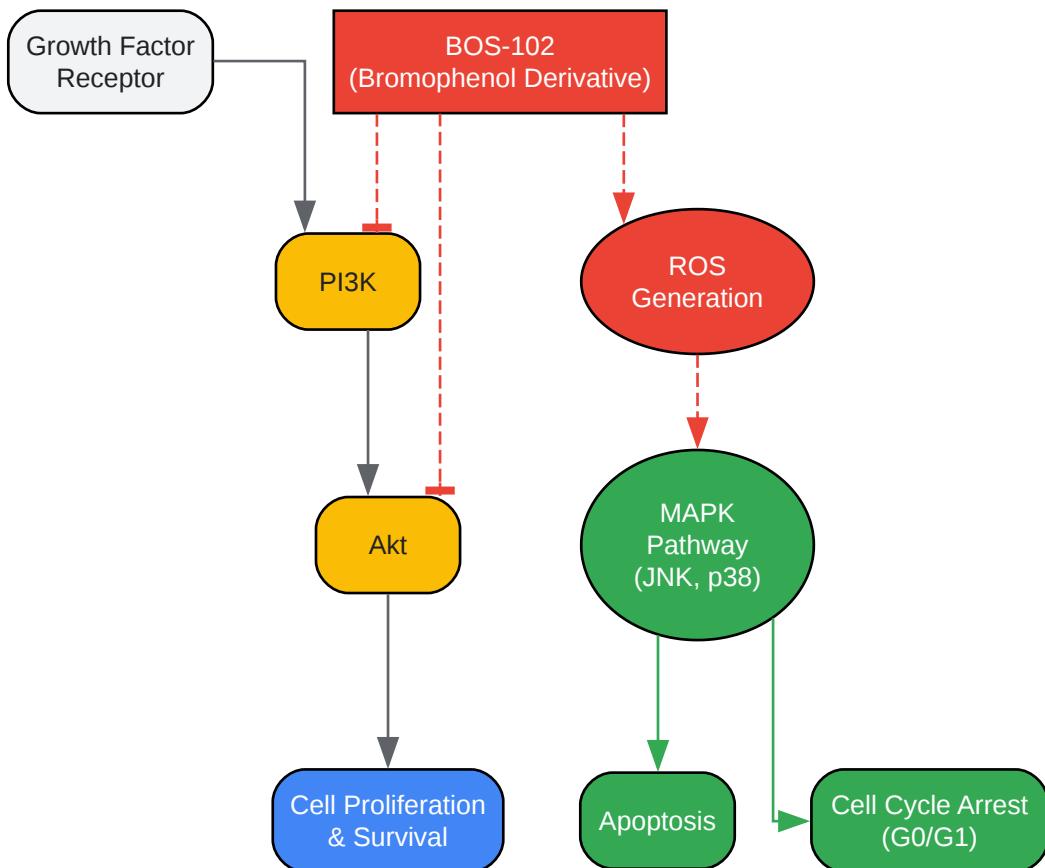
Compound Class	Target Enzyme	K _i (nM)	Reference
Diaryl Methane Bromophenols	Carbonic Anhydrase I (hCA I)	2.53 - 25.67	[8]
Carbonic Anhydrase II (hCA II)		1.63 - 15.05	[8]
Acetylcholinesterase (AChE)		6.54 - 24.86	[8]

Signaling Pathways and Mechanisms of Action

Derivatives of **2-bromo-6-methoxyphenol** have been shown to modulate key cellular signaling pathways implicated in cancer progression.

PI3K/Akt/MAPK Signaling Pathway

A novel bromophenol derivative, BOS-102, has been demonstrated to induce apoptosis and cell cycle arrest in human A549 lung cancer cells by deactivating the PI3K/Akt pathway and activating the MAPK signaling cascade. This dual action disrupts pro-survival signals and promotes cell death.[2][7]

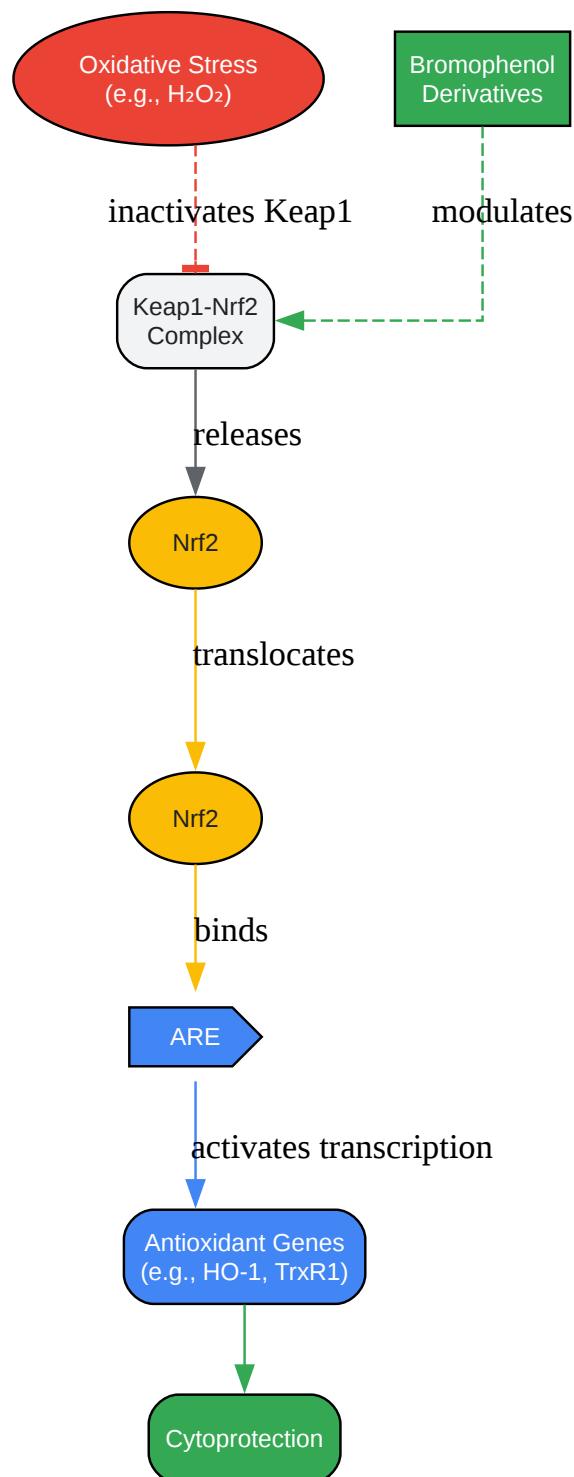


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BOS-102 inhibits the PI3K/Akt pathway and activates the MAPK pathway.

Nrf2-Mediated Antioxidant Response

Bromophenol derivatives can also exert protective effects against oxidative stress by modulating the Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of cytoprotective enzymes.[8][9][10][11][12]





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